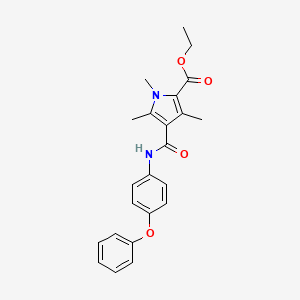
ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and is commonly known as "ETP". The purpose of
Mechanism of Action
The mechanism of action of ETP is not fully understood. However, it has been proposed that ETP exerts its biological activity by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II.
Biochemical and Physiological Effects:
ETP has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that ETP inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have demonstrated that ETP exhibits anti-inflammatory activity, reduces the severity of colitis, and inhibits the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of ETP is its versatility in terms of its potential applications. ETP can be easily modified to introduce various functional groups that can impart specific properties to the compound. However, one of the limitations of ETP is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on ETP. One of the potential areas of research is the development of new synthetic methods for ETP that can improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of ETP to identify the key structural features that are responsible for its biological activity. Furthermore, the development of new ETP-based materials for various applications such as organic electronics and drug delivery is also an area of interest.
Synthesis Methods
The synthesis of ETP involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl ester with 4-phenoxyaniline in the presence of a base. The final step involves the reaction of the obtained intermediate with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form ETP.
Scientific Research Applications
ETP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, ETP has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In material science, ETP has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and polymers. In organic electronics, ETP has been utilized as a hole-transport material in organic solar cells and light-emitting diodes.
properties
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-phenoxyphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)21-15(2)20(16(3)25(21)4)22(26)24-17-11-13-19(14-12-17)29-18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOPGJIXZZQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
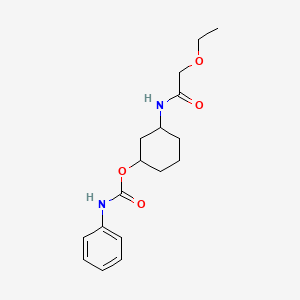
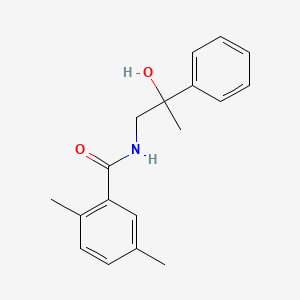
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
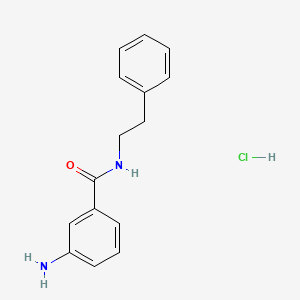

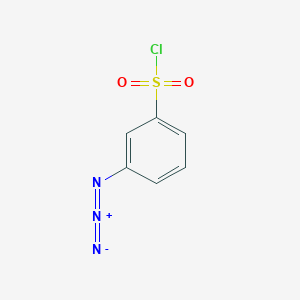
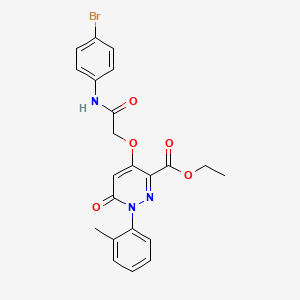


![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)
![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)